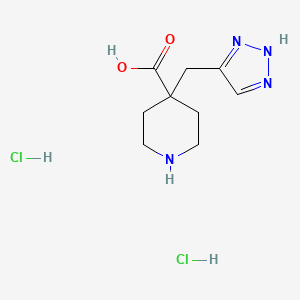

4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride" is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene groups and one amine group. The compound is further modified with a triazole group, a common motif in pharmaceutical chemistry due to its mimicry of the amide bond and its ability to engage in hydrogen bonding, and a carboxylic acid group, which can impart solubility and further reactivity .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the functionalization of the piperidine ring and the introduction of various substituents to achieve the desired chemical properties. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was characterized by single crystal X-ray diffraction and supported by FTIR spectrum and computational calculations . These techniques can provide detailed information about the conformation of the piperidine ring, the orientation of substituents, and the overall geometry of the molecule.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules. For example, piperidine carboxamides have been synthesized and evaluated for biological activity, indicating that the piperidine moiety can be effectively incorporated into pharmacologically active compounds . The reactivity of the carboxylic acid group also allows for further derivatization, potentially leading to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the piperidine ring. For instance, the introduction of a carboxylic acid group can increase solubility in aqueous media, while the presence of a triazole can affect the compound's ability to form hydrogen bonds and interact with biological targets . The antimicrobial studies of chloro-diorganotin(IV) complexes of a piperidine carbodithioic acid derivative demonstrate the potential biological applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Research has revealed the synthesis of novel derivatives related to 1,2,4-triazole, demonstrating antimicrobial activities. These compounds are synthesized from primary amines, showing good to moderate activities against microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds, such as 4-piperidinecarboxylic acid hydrochloride, have been conducted using single crystal X-ray diffraction and FTIR spectrum. These analyses provide insights into the compounds' crystal structures, aiding in the understanding of their chemical properties and potential applications (Szafran et al., 2007).

Catalytic Activity and Synthetic Applications

Research into the catalytic activity of functionalized nanoparticles for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives has been documented. This illustrates the compound's role in facilitating efficient synthesis processes, highlighting its application in medicinal chemistry and drug discovery (Ghorbani‐Choghamarani & Azadi, 2015).

Drug Development and Therapeutic Applications

The compound and its derivatives have been studied for their potential in treating diseases and as components in drug development. For instance, derivatives have been evaluated as inhibitors of soluble epoxide hydrolase, with potential applications in disease treatment through modulation of inflammatory and vascular processes (Thalji et al., 2013).

Antimicrobial Activity of Novel Derivatives

Further research on novel pyridine derivatives, including those with triazole and piperidine components, has shown significant antimicrobial activity. These findings support the exploration of these compounds in developing new antibacterial and antifungal agents (Patel et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c14-8(15)9(1-3-10-4-2-9)5-7-6-11-13-12-7;;/h6,10H,1-5H2,(H,14,15)(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFAQJNTJOOUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=NNN=C2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-1,2,3-Triazol-5-yl)methyl)piperidine-4-carboxylic acid dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2518321.png)

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)

![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)